molecular formula C13H16N2O2S B2519960 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione CAS No. 1048675-79-1

3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione

Cat. No. B2519960
CAS RN: 1048675-79-1
M. Wt: 264.34
InChI Key: BWRWXSPNBNZNKG-UHFFFAOYSA-N
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Description

3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione, also known as PPARγ agonist, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It is a thiazolidinedione derivative that acts as a selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.

Scientific Research Applications

Medicinal Chemistry Applications

Thiazolidine-2,4-dione derivatives are explored extensively within medicinal chemistry for their potential as drug-like small molecules. A study by Holota et al. (2022) discusses the synthesis of a novel thiazolidine-2,4-dione derivative, emphasizing its potential within drug discovery due to the core structure's versatility in medicinal chemistry applications. This synthesis approach was highlighted as cost-effective, utilizing alkylation and Knoevenagel condensation methods (Holota, S., Yushyn, I., Gzella, A., & Lesyk, R., 2022).

Supramolecular Chemistry

Glycolurils and their analogs, including thiazolidine-2,4-dione derivatives, find applications in supramolecular chemistry due to their use as building blocks. These compounds have been utilized in creating pharmacologically active agents (antibacterial, nootropic, neurotropic agents), explosives, gelators, etc., highlighting their broad utility in science and technology. The continuous interest in developing new synthesis methods for these compounds underscores their significance in research (Kravchenko, A., Baranov, V., & Gazieva, G. A., 2018).

Antimicrobial Activity

A study conducted by Alhameed et al. (2019) on novel thiazolidine-2,4-dione carboxamide and amino acid derivatives showcases their antimicrobial and antifungal activities. These derivatives were tested against various Gram-positive and Gram-negative bacteria, as well as fungal isolates, with some demonstrating weak to moderate activity. This research contributes to the ongoing exploration of thiazolidine derivatives in developing new antimicrobial agents (Alhameed, R. A., Almarhoon, Z., Bukhari, S. I., El‐Faham, A., De la Torre, B. G., & Albericio, F., 2019).

Hypoglycemic Activity

Thiazolidine-2,4-diones have been studied for their hypoglycemic activity, contributing to the development of novel treatments for diabetes. Oguchi et al. (2000) designed and synthesized a series of imidazopyridine thiazolidine-2,4-diones, evaluating their effects on insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic mice. This work highlights the therapeutic potential of thiazolidine derivatives in diabetes management (Oguchi, M., Wada, K., Honma, H., Tanaka, A., Kaneko, T., Sakakibara, S., Ohsumi, J., Serizawa, N., Fujiwara, T., Horikoshi, H., & Fujita, T., 2000).

Antiproliferative Activity

The exploration of thiazolidine-2,4-diones in cancer research is illustrated by Chandrappa et al. (2008), who synthesized novel derivatives and evaluated their antiproliferative activity against various human cancer cell lines. Their findings underscore the role of the nitro group on the thiazolidinone moiety and the significance of substituent positioning for antiproliferative efficacy, marking an important step in cancer therapeutics research (Chandrappa, S., Prasad, S. B., Vinaya, K., Kumar, C. A., Thimmegowda, N. R., & Rangappa, K., 2008).

Mechanism of Action

Target of Action

The primary targets of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) . These receptors play a crucial role in cell proliferation and survival, making them key targets in cancer therapy .

Mode of Action

This compound interacts with its targets by inhibiting the tyrosine kinases of VEGFR-2 and EGFR . This inhibition disrupts the signaling pathways that promote cell growth and division, thereby exerting an anticancer effect .

Biochemical Pathways

The compound affects the VEGFR-2 and EGFR pathways, which are involved in cell proliferation, survival, and angiogenesis . By inhibiting these pathways, this compound can prevent tumor growth and metastasis .

Pharmacokinetics

These compounds are designed to improve selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . It has shown significant anticancer activities against various human tumor cell lines, including HepG2, A549, MCF-7, and HCT-116 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the design and synthesis of thiazolidine-2,4-dione derivatives often consider factors such as atom economy, cleaner reaction profile, and catalyst recovery .

Future Directions

Thiazolidine motifs, including 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione, have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety, and future research could focus on developing multifunctional drugs and improving their activity .

properties

IUPAC Name

5-(2-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-7-5-4-6-9(10)3/h4-8,11,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRWXSPNBNZNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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